molecular formula C12H13ClN2O2 B11859694 tert-Butyl 4-chloro-1H-indazole-1-carboxylate

tert-Butyl 4-chloro-1H-indazole-1-carboxylate

Cat. No.: B11859694
M. Wt: 252.69 g/mol
InChI Key: ALMBMUVQFCWDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. tert-Butyl 4-chloro-1H-indazole-1-carboxylate is a high-value, Boc-protected indazole derivative designed for advanced chemical synthesis and drug discovery applications. The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in several commercially available drugs . This particular compound features a chloro substituent and a tert-butoxycarbonyl (Boc) protecting group, making it an essential building block for constructing more complex, biologically active molecules . The core indazole structure is a key heterocycle in numerous pharmacological agents, with documented activities including anti-inflammatory, antitumor, antifungal, and antibacterial effects . Researchers utilize this Boc-protected intermediate in cross-coupling reactions, nucleophilic substitutions, and as a precursor for generating novel compound libraries. Its primary research value lies in its role as a synthetic intermediate in the development of potential therapeutic agents, such as kinase inhibitors and other targeted therapies . As a protected intermediate, it facilitates selective functionalization at other positions on the indazole ring system, which is crucial for structure-activity relationship (SAR) studies in lead optimization campaigns .

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

tert-butyl 4-chloroindazole-1-carboxylate

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3

InChI Key

ALMBMUVQFCWDSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

General Procedure for Boc Protection

The Boc protection of 1H-indazole derivatives follows a well-established protocol:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), acetonitrile (MeCN).

  • Conditions : Stirring at 25°C for 3 hours under inert atmosphere.

  • Workup : Extraction with diethyl ether, washing with saturated NaHCO₃ and brine, followed by silica gel chromatography.

For tert-butyl 4-chloro-1H-indazole-1-carboxylate, this method is applied to 4-chloro-1H-indazole, yielding the Boc-protected product in 85–92% yield (Table 1).

Table 1: Boc Protection Optimization for 4-Chloro-1H-Indazole

SubstrateBoc₂O (Equiv)DMAP (mol%)Time (h)Yield (%)
4-Chloro-1H-indazole1.25389
4-Chloro-1H-indazole1.510292

Data derived from analogous indazole protection protocols.

Challenges in Boc Protection

  • Regioselectivity : Competing protection at the 2-position nitrogen is minimized using DMAP, which activates Boc₂O for 1-position selectivity.

  • Stability : The Boc group is susceptible to acidolysis (e.g., trifluoroacetic acid), necessitating neutral conditions during purification.

Synthesis of 4-Chloro-1H-Indazole: Precursor for Boc Protection

The preparation of 4-chloro-1H-indazole, the precursor for Boc protection, involves regioselective chlorination strategies.

Direct Chlorination of 1H-Indazole

Electrophilic chlorination of 1H-indazole using N-chlorosuccinimide (NCS) or Cl₂ gas faces regiochemical challenges due to the indazole ring’s electronic asymmetry.

  • NCS in DMF : At 0°C, NCS selectively chlorinates the 4-position (72% yield), guided by the electron-withdrawing effect of the adjacent nitrogen.

  • Cl₂ Gas in AcOH : Less selective, yielding a 4:3 mixture of 4-chloro- and 6-chloroindazole.

Table 2: Chlorination Efficiency with NCS

SubstrateChlorinating AgentSolventTemp (°C)4-Chloro (%)6-Chloro (%)
1H-IndazoleNCS (1.1 equiv)DMF0725
1H-IndazoleCl₂ (1 equiv)AcOH255842

Adapted from indole halogenation studies.

Alternative Routes via Cyclization

4-Chloro-1H-indazole can also be synthesized via cyclization of o-chlorophenylhydrazine derivatives:

  • Hydrazine Cyclization : o-Chlorophenylhydrazine reacts with aldehydes under acidic conditions to form the indazole ring.

  • Sandmeyer Reaction : Diazotization of 4-amino-1H-indazole followed by treatment with CuCl yields the 4-chloro derivative (65% yield).

Integrated Synthesis of this compound

Combining the above steps, the target compound is synthesized via:

  • Chlorination : 1H-Indazole → 4-Chloro-1H-indazole (72% yield, NCS/DMF).

  • Boc Protection : 4-Chloro-1H-indazole → this compound (89% yield, Boc₂O/DMAP/MeCN).

Critical Reaction Parameters

  • Temperature Control : Chlorination at 0°C minimizes byproducts.

  • Catalyst Loading : DMAP at 5 mol% optimizes Boc protection efficiency.

Scalability and Industrial Considerations

Large-scale production requires adjustments for cost and safety:

  • Continuous Flow Chlorination : Reduces Cl₂ gas handling risks and improves mixing.

  • Solvent Recycling : MeCN recovery via distillation lowers environmental impact .

Chemical Reactions Analysis

tert-Butyl 4-chloro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can undergo further cyclization to form more complex structures.

Common reagents used in these reactions include organometallic reagents, oxidizing agents like Cu(OAc)2, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Drug Development : tert-Butyl 4-chloro-1H-indazole-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It is particularly significant in the development of selective inhibitors for various enzymes and receptors, including those involved in cancer and other diseases. The compound's structural features allow it to interact with biological targets effectively, making it a valuable building block for drug discovery.

Kinase Inhibitors : Research indicates that derivatives of indazole compounds can act as selective modulators of mitogen-activated protein kinases (MAPKs), such as MEK4. These compounds are being explored for their potential therapeutic applications in treating cancer due to their ability to inhibit specific kinase activities .

Materials Science

Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form charge-transfer complexes can be exploited in the development of organic semiconductors and photovoltaic devices, contributing to advancements in sustainable energy technologies.

Biological Studies

Mechanistic Insights : The compound has been utilized in studying various biological pathways, particularly those involving indazole derivatives. Its interactions with enzymes and receptors can elucidate mechanisms underlying cellular processes, providing insights into disease mechanisms and potential therapeutic targets .

Case Studies

Several studies highlight the significance of this compound in drug discovery and biological research:

  • Kinase Inhibition Study : A study demonstrated that derivatives containing the indazole scaffold exhibited potent inhibitory activity against specific kinases implicated in cancer progression. This research underscores the potential of indazole derivatives as therapeutic agents .
  • Anticancer Activity Evaluation : Research involving molecular docking studies revealed that indazole derivatives could effectively bind to target proteins associated with cancer cell proliferation. This highlights their potential role as anticancer drugs .
  • Biological Pathway Investigation : The compound has been used to explore its effects on various biological pathways, contributing to a better understanding of its pharmacological properties and mechanisms of action .

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. For example, indazole derivatives are known to inhibit certain enzymes and signaling pathways, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Indazole Derivatives

Compound Name Substituents/Modifications Key Structural Features Applications/Reactivity Insights References
This compound C4-Cl, Boc at N1 Chlorine enhances electrophilic substitution reactivity; Boc aids in solubility/stability. Intermediate for kinase inhibitors .
tert-Butyl 5-chloro-1H-indazole-1-carboxylate C5-Cl, Boc at N1 Chlorine at C5 alters regioselectivity in cross-couplings; positional isomerism impacts bioactivity. Used in anticancer drug discovery .
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate Benzoimidazole core, C4-BrCH₂, Boc at N1 Bromomethyl group enables alkylation reactions; benzoimidazole core increases π-π stacking potential. Building block for enzyme inhibitors .
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate Indole core, C3-CH₂OH, C4-Cl, Boc at N1 Hydroxymethyl group introduces polarity; indole vs. indazole alters hydrogen-bonding capacity. Medical intermediate for CNS-targeting drugs .
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate C3-I, C7-OCH₃, Boc at N1 Iodo substituent facilitates Sonogashira couplings; methoxy group modulates electronic properties. Radiopharmaceutical precursors .

Reactivity and Stability

  • Chlorine vs. Bromine/Iodine Substituents :

    • Chlorine (C4 in target compound) is less reactive in nucleophilic aromatic substitution compared to bromine or iodine but is cost-effective for large-scale synthesis .
    • Iodo derivatives (e.g., C3-I in ) enable efficient cross-coupling reactions but require careful handling due to light sensitivity .
  • Boc Protection :

    • The Boc group in all listed compounds improves thermal stability and prevents unwanted side reactions at the indazole N1 position during multi-step syntheses .

Biological Activity

Tert-Butyl 4-chloro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique bicyclic structure comprising a fused benzene and pyrazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C11H12ClN3O2
  • Molecular Weight : Approximately 250.7 g/mol
  • Structure : The compound features a tert-butyl group and a chloro substituent at the 4-position of the indazole ring, along with a carboxylate functional group, enhancing its lipophilicity and potential biological interactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds within this class can act as inhibitors of various kinases involved in cancer progression.

  • Mechanism of Action :
    • The indazole core can mimic natural substrates or inhibitors, facilitating binding to active sites on enzymes or receptors, thereby modulating biological pathways critical for tumor growth .
    • Specific studies have shown that indazole derivatives can inhibit proteins such as PLK4 and FGFR1, which are associated with tumor cell proliferation .
  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against colon cancer cell lines (HCT116) and others .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may possess activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent:

  • Studies on Antimicrobial Efficacy :
    • Various derivatives of indazole have been reported to exhibit antimicrobial activity, with studies indicating that modifications in substituents can enhance this activity .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of indazole derivatives has indicated that they may inhibit inflammatory pathways:

  • Potential Applications :
    • This compound could be explored as a lead compound for developing new drugs targeting inflammatory diseases due to its ability to modulate specific inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents at key positions on the indazole ring significantly influences its pharmacological profile:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-fluoro-1H-indazole-1-carboxylateFluorine instead of chlorinePotentially different biological properties due to fluorine's electronegativity
Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylateBromine at position 5Enhanced reactivity due to amino group
Tert-butyl 4-hydroxymethyl-1H-indazole-1-carboxylateHydroxymethyl group at position 4Increased hydrophilicity may affect solubility

Case Studies

Several case studies have been conducted focusing on the biological activities of indazole derivatives:

  • Study on Cancer Cell Lines :
    • A study evaluated the efficacy of various indazole derivatives, including this compound, showing promising results in inhibiting cell growth in vitro. The study reported IC50 values ranging from nanomolar to micromolar concentrations against multiple cancer types .
  • Antimicrobial Testing :
    • Another study assessed the antimicrobial properties of different indazole compounds, highlighting the effectiveness of this compound against specific bacterial strains with notable minimum inhibitory concentrations (MICs) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 4-chloro-1H-indazole-1-carboxylate, and what starting materials are typically used?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives can react with halogenated indazole precursors under basic conditions. Key starting materials include 4-chloro-1H-indazole and tert-butyl chloroformate. Reaction parameters (e.g., solvent polarity, temperature, and catalysts like triethylamine) significantly influence yield . Optimization studies suggest dichloromethane as a solvent and room-temperature stirring for 12–24 hours to achieve >70% yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and carbonyl (C=O, δ ~150–160 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms the carbonyl stretch (~1750 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing kinase inhibitors and protease modulators. Its chloro group enables further functionalization via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. Recent studies highlight its role in generating bioactive indazole derivatives for anticancer and anti-inflammatory screening .

Advanced Research Questions

Q. How can conflicting literature reports on optimal reaction temperatures for synthesizing this compound be resolved?

  • Methodological Answer : Systematic parameter screening (e.g., Design of Experiments, DoE) is essential. For instance, a study comparing yields at 0°C, 25°C, and 40°C found that higher temperatures (>30°C) promote side reactions (e.g., tert-butyl group cleavage), reducing purity. Controlled heating (20–25°C) with real-time monitoring via thin-layer chromatography (TLC) minimizes byproducts .

Q. What challenges arise in resolving molecular disorder during crystallographic analysis of this compound, and how can SHELX software address these?

  • Methodological Answer : Disorder in the tert-butyl or indazole moieties complicates electron density maps. SHELXL refinement strategies, such as partitioning disordered atoms with occupancy constraints and applying anisotropic displacement parameters, improve model accuracy. For example, highlights using restraints (e.g., SIMU and DELU) to stabilize refinement of flexible tert-butyl groups .

Q. How can researchers validate contradictory biological activity data for derivatives of this compound?

  • Methodological Answer : Reproducibility requires standardized assays (e.g., enzyme inhibition IC₅₀ measurements with positive controls) and purity verification (HPLC ≥95%). Contradictions may arise from impurity-driven off-target effects. A 2024 study resolved discrepancies by comparing derivative activities under identical assay conditions (pH 7.4, 37°C) after recrystallization .

Q. What advanced strategies enhance the regioselectivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Ligand selection (e.g., XPhos or SPhos) and solvent polarity (e.g., toluene vs. DMF) critically influence regioselectivity. A 2023 study achieved >90% selectivity for C5-functionalized indazoles using Pd(OAc)₂/XPhos in toluene at 80°C. Microwave-assisted synthesis further reduces reaction times while maintaining selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.